molecular formula C22H20FN3S B2729161 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207001-50-0

4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2729161
CAS No.: 1207001-50-0
M. Wt: 377.48
InChI Key: IXFVHEBJAHADQO-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a versatile chemical compound with a unique structure that allows for various applications in scientific research

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3S/c1-15(2)17-5-7-18(8-6-17)20-13-21-22(24-11-12-26(21)25-20)27-14-16-3-9-19(23)10-4-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFVHEBJAHADQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-CH₂-) undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Reagent SystemConditionsProduct(s) FormedByproducts
H₂O₂ in acetic acid50–60°C, 4–6 hoursSulfoxide derivative (S=O)Water
KMnO₄ in acidic mediumRT, 12–24 hoursSulfone derivative (O=SO₂)MnO₂, H₂O

Key Observations :

  • The electron-withdrawing fluorine atom on the benzyl group slightly reduces the oxidation rate compared to non-fluorinated analogs.

  • Sulfone formation requires stronger oxidizing agents and extended reaction times.

Reduction Reactions

The thioether and pyrazine moieties are susceptible to reduction.

Reagent SystemConditionsProduct(s) FormedSelectivity
NaBH₄ in ethanolRT, 2 hoursThiol derivative (-SH)Partial reduction
LiAlH₄ in THFReflux, 6 hoursAmine derivative (pyrazine → pyrazolidine)Complete reduction

Mechanistic Notes :

  • LiAlH₄ reduces both the thioether (to thiol) and the pyrazine ring (to a saturated pyrazolidine).

  • NaBH₄ selectively reduces the thioether without affecting the aromatic core.

Nucleophilic Substitution

The fluorine atom on the benzyl group participates in aromatic substitution reactions.

ReagentConditionsProduct(s) FormedYield (%)
NaOH (aqueous)120°C, 8 hoursHydroxybenzylthio derivative35–40
NH₃ in MeOH60°C, 12 hoursAminobenzylthio derivative25–30

Limitations :

  • Steric hindrance from the isopropylphenyl group limits substitution at the pyrazolo core .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrazine core supports palladium-catalyzed coupling.

Reaction TypeReagents/ConditionsProduct(s) FormedCatalyst
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives5 mol% Pd
Buchwald-HartwigPd₂(dba)₃, XantphosAminated pyrazolo derivatives3 mol% Pd

Efficiency :

  • Suzuki coupling at the 2-position (isopropylphenyl) achieves >70% yield due to favorable steric and electronic factors .

Thermal Stability

The compound decomposes at elevated temperatures:

Temperature Range (°C)ObservationDegradation Products
200–220Partial cleavage of thioether bondH₂S, fluorobenzaldehyde
>250Pyrazine ring fragmentationIsopropylbenzene, cyanamide

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Thiyl radical formation : Leads to dimerization via S-S bond formation.

  • Ring-opening reactions : Observed in polar solvents like acetonitrile.

Scientific Research Applications

Tyrosinase Inhibition

One significant area of research involves the inhibition of tyrosinase, an enzyme crucial for melanin production. Inhibitors of tyrosinase are sought after for treating hyperpigmentation disorders. The presence of the 4-fluorobenzyl moiety in similar compounds has shown promising results in enhancing tyrosinase inhibition:

  • Case Study : A study evaluated compounds structurally related to 4-fluorobenzyl derivatives for their ability to inhibit tyrosinase from Agaricus bisporus. One compound demonstrated an IC50 value of 0.18 μM, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM) in terms of activity and safety on B16F10 cells .

Antimicrobial Activity

Compounds with similar structures have been investigated for their antimicrobial properties. The incorporation of a thio group can enhance the interaction with microbial targets.

  • Research Findings : Studies have indicated that thioether-containing compounds exhibit enhanced antimicrobial activity against various bacterial strains, suggesting that derivatives like 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine may also possess similar properties.

Organic Electronics

The pyrazolo[1,5-a]pyrazine structure is of interest in organic electronics due to its electronic properties.

  • Application Example : Research into pyrazolo compounds has indicated their potential use as semiconductors in organic light-emitting diodes (OLEDs). The incorporation of functional groups like fluorobenzyl can modify the electronic characteristics, enhancing charge transport properties.

Data Table: Summary of Applications

Application AreaCompound TypeKey Findings
PharmacologyTyrosinase InhibitorIC50 = 0.18 μM (compared to kojic acid IC50 = 17.76 μM)
Antimicrobial ActivityThioether CompoundsEnhanced activity against bacterial strains
Material ScienceOrganic ElectronicsPotential use in OLEDs with modified electronic properties

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential for diverse scientific research applications make it a valuable compound in multiple fields.

Biological Activity

The compound 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic structure that often exhibits diverse biological activities. The presence of a 4-fluorobenzyl group and a 4-isopropylphenyl moiety contributes to its lipophilicity and binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

  • Sleep Modulation : In preclinical studies, it has been shown to increase slow-wave sleep while decreasing the number of awakenings after sleep onset. This suggests potential applications in treating sleep disorders .
  • Tyrosinase Inhibition : The compound has demonstrated significant inhibitory effects on tyrosinase, an enzyme critical for melanin production. This property may be beneficial in cosmetic applications for skin lightening and in treating conditions like hyperpigmentation .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, related compounds have been shown to inhibit Sirtuin1 (SIRT1), leading to the overexpression of p53, a tumor suppressor gene .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Sleep Induction Mechanism :
    • The compound appears to modulate neurotransmitter systems involved in sleep regulation. Its ability to enhance slow-wave sleep may be linked to interactions with GABAergic pathways .
  • Tyrosinase Inhibition :
    • The inhibition of tyrosinase is primarily competitive, as evidenced by docking studies that suggest effective binding within the active site of the enzyme. This interaction prevents substrate conversion, thereby reducing melanin synthesis .
  • Anticancer Mechanism :
    • By inhibiting SIRT1, the compound may disrupt cancer cell survival pathways. This leads to increased levels of p53, which can induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds with promising results:

  • A study evaluating various pyrazolo derivatives found that modifications at the benzyl position significantly influenced tyrosinase inhibitory activity, with some compounds exhibiting IC50 values as low as 0.18 μM compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
  • Research into N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives indicated that structural modifications could enhance anticancer activity while maintaining low toxicity profiles through in silico modeling approaches .

Data Summary Table

Biological ActivityMechanismReference
Sleep ModulationEnhances slow-wave sleep
Tyrosinase InhibitionCompetitive inhibition
Anticancer ActivityInhibition of SIRT1

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?

  • Methodology : The synthesis typically begins with functionalizing the pyrazolo[1,5-a]pyrazine core. For example, a 4-chloropyrazolo[1,5-a]pyrazine precursor (e.g., compound 2a in ) can undergo nucleophilic substitution with 4-fluorobenzylthiol to introduce the thioether group. The 4-isopropylphenyl group is introduced via Suzuki coupling or direct alkylation.
  • Critical Conditions :

  • Solvent choice (e.g., DCM or ethanol for thiol substitution) and temperature control (e.g., 0–25°C to avoid side reactions).
  • Use of catalysts like Pd(PPh₃)₄ for coupling reactions.
  • Purification via flash chromatography or crystallization (e.g., Et₂O) to isolate the product .

Q. How is the compound characterized using spectroscopic techniques, and what critical spectral markers should be prioritized?

  • Methodology :

  • 1H NMR : Key signals include the aromatic protons of the 4-fluorobenzyl group (δ 7.00–7.32 ppm, multiplet) and the isopropyl group (δ 1.20–1.35 ppm, doublet for CH₃; δ 2.80–3.00 ppm, septet for CH).
  • 13C NMR : Look for the fluorinated aromatic carbon (δ 162–165 ppm, J = 245 Hz) and the thiomethyl carbon (δ 35–40 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine/fluorine .

Q. What in vitro assays are appropriate for initial biological screening of this compound?

  • Methodology :

  • Enzyme Inhibition : Use kinase or phosphodiesterase assays (e.g., tyrosine kinase inhibition protocols in ) with ATP/ADP detection systems.
  • Cellular Uptake : Radiolabeled compound tracking or fluorescence-based assays.
  • Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and experimental NMR data for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental 1H/13C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set).
  • X-ray Crystallography : Resolve ambiguities (e.g., regiochemistry of substitution) using single-crystal data (e.g., C–C bond lengths < 0.003 Å accuracy in ).
  • Dynamic Effects : Account for solvent polarity and conformational flexibility in computational models .

Q. What strategies optimize the substitution pattern to enhance target selectivity while maintaining metabolic stability?

  • Methodology :

  • Fragment Replacement : Replace the 4-fluorobenzylthio group with bioisosteres (e.g., 4-chlorobenzyl or morpholine-thioether) to modulate lipophilicity (logP) and reduce CYP3A4 metabolism.
  • Piperazine Modifications : Introduce polar groups (e.g., hydroxyl or carboxamide) to the piperazine fragment (as in ) to improve solubility and target engagement.
  • Metabolic Profiling : Use deuterated analogs (e.g., CD₃ groups in ) to block oxidative degradation .

Q. How do computational methods contribute to understanding the compound's binding interactions?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets). Prioritize hydrogen bonds with hinge regions (e.g., NH of pyrazolo[1,5-a]pyrazine with kinase backbone).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and entropy changes.
  • QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., fluorine’s electron-withdrawing effect) to predict IC₅₀ values .

Notes

  • Advanced questions emphasize methodological rigor, data reconciliation, and interdisciplinary approaches (e.g., combining synthesis with computational modeling).

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